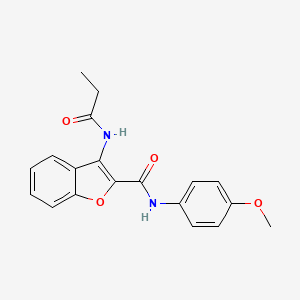

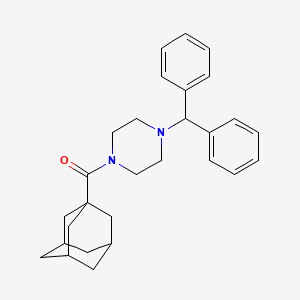

![molecular formula C11H10F3N3 B2965474 2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine CAS No. 956438-49-6](/img/structure/B2965474.png)

2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine” is a chemical compound with a pyrazole backbone and a trifluoromethyl phenyl group. Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, is often achieved via acid-catalyzed reactions. For instance, a new tricyclic, trifluoromethylated indenopyrazole was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The isomeric pyrazole was obtained in yields ranging from 4–24% .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine provided a 3-trifluoromethyl fused-ring pyrazole . Also, the protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Applications De Recherche Scientifique

Synthesis and Structural Analysis

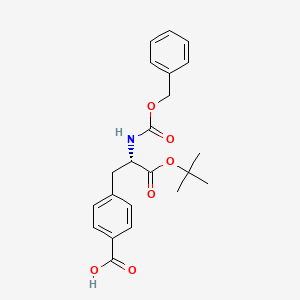

Combined XRD and DFT Studies : A study by Szlachcic et al. (2020) delved into the analysis of pyrazole derivatives' molecular structure, including compounds similar to 2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine, through X-ray diffraction measurements and DFT calculations. They discussed the high temperature requirements for the reductive cyclization of these derivatives, leading to substituted 1H-pyrazolo[3,4-b]quinoxalines. The study highlighted the role of intramolecular hydrogen bonds in the low reactivity of the compounds and proposed alternative synthesis methods involving microwave irradiation (Szlachcic et al., 2020).

Reactivity and Chemical Properties

Reactivity of Pyrazolo[5,1-c][1,2,4]triazine Derivatives : Mironovich and Shcherbinin (2014) reported on the synthesis and reactivity of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]triazin-4(6Н)-one, a compound structurally related to this compound. They explored its reactivity under the action of various agents, demonstrating potential for further functional modifications and applications in synthetic chemistry (Mironovich & Shcherbinin, 2014).

Potential Biological Activity

Synthesis and Biological Evaluation of Pyrazole Derivatives : Titi et al. (2020) synthesized and evaluated the biological activities of pyrazole derivatives, focusing on their antitumor, antifungal, and antibacterial properties. These derivatives, which include compounds structurally related to this compound, were found to possess promising pharmacophore sites for the development of new therapeutic agents (Titi et al., 2020).

Applications in Material Science

Functional Modification of Hydrogels : Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. This study showcases the potential of this compound derivatives in the development of materials with enhanced physical and biological properties, suitable for medical applications (Aly & El-Mohdy, 2015).

Propriétés

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQNWCGDXGYYLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B2965393.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2965394.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965395.png)

![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)

![8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2965401.png)

![4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2965406.png)

![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965408.png)